molecular formula C10H6F3NO B574124 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone CAS No. 170366-90-2

2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone

Cat. No.: B574124
CAS No.: 170366-90-2
M. Wt: 213.159
InChI Key: BEAXZGXRMVALGL-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone” is a chemical compound with the CAS Number: 170366-90-2 . It has a molecular weight of 213.16 and its linear formula is C10H6F3NO .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 22 bonds, including 16 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aromatic), and 1 Pyrrole .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.56 , indicating its lipophilicity. It is soluble with a solubility of 0.303 mg/ml .

Scientific Research Applications

  • Enantioselective Synthesis and Chiral Building Blocks : 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone serves as a precursor in the enantioselective synthesis of chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine. These chiral compounds have significant applications in medicinal chemistry and asymmetric synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

  • Synthesis of Phosphorus Compounds and Heterocyclic Structures : The compound is used in the synthesis of phosphorus compounds with trifluoromethyl groups and the construction of heterocyclic structures like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate. This highlights its utility in creating complex organic molecules (Kalantari, Islami, Hassani, & Saidi, 2006).

  • Novel Trifluoromethylated Compounds : It's involved in the synthesis of novel trifluoromethylated β-acetal-diols and their application in synthesizing other fluorinated compounds, demonstrating its role in creating fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).

  • Quantum Mechanical Modeling : This compound has been studied in quantum mechanical modeling to understand its structural and vibrational properties. This kind of research is crucial in the development of new materials and drugs (Cataldo, Castillo, & Br, 2014).

  • Antimicrobial and Antifungal Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. This highlights its potential in the development of new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

  • Chemoenzymatic Synthesis : The compound is used in chemoenzymatic synthesis processes, demonstrating its versatility in both chemical and biological synthesis methods (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

  • Synthesis of Fluorinated Compounds : It's used in the synthesis of various fluorinated compounds like trifluoromethylnaphthalenes, showcasing its utility in creating fluorinated aromatic compounds which are important in several industrial applications (Mellor, El-Sagheer, Eltamany, & Metwally, 2000).

  • Asymmetric Synthesis : The compound is also pivotal in the asymmetric synthesis of specific enantiomers of related compounds, which is important in the creation of drugs with desired chirality (Yang Jia-li, 2015).

Safety and Hazards

The compound has a GHS07 pictogram and a signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXZGXRMVALGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664364
Record name 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170366-90-2
Record name 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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